Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate
Description
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate (CAS: 1187964-14-2) is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core conjugated with an acrylate ester group. This structure combines the rigidity of the spiro system with the reactivity of the α,β-unsaturated ester, making it a versatile intermediate in organic synthesis. The compound is frequently utilized in the preparation of pharmaceuticals, agrochemicals, and functional materials due to its ability to undergo conjugate additions, cycloadditions, and polymerizations .
Properties
Molecular Formula |
C13H20O4 |
|---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
ethyl 3-(1,4-dioxaspiro[4.5]decan-8-yl)prop-2-enoate |
InChI |
InChI=1S/C13H20O4/c1-2-15-12(14)4-3-11-5-7-13(8-6-11)16-9-10-17-13/h3-4,11H,2,5-10H2,1H3 |
InChI Key |
LBCIUUCNJXGWHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate typically involves the reaction of ethyl acrylate with a suitable spirocyclic precursor. One common method involves the use of 1,4-dioxaspiro[4.5]decan-8-one as the starting material. The reaction proceeds under basic conditions, often using a base such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Reactivity Profile
The compound’s reactivity stems from two key structural features:
-
Acrylate ester group : Participates in conjugate additions, cycloadditions, and polymerization.
-
Dioxaspiro[4.5]decane framework : Provides steric and electronic modulation, influencing regioselectivity and stability of intermediates.
Michael Addition
The acrylate moiety undergoes nucleophilic attack at the β-position. Example:
-
Nucleophiles : Amines, thiols, or stabilized enolates.
-
Conditions : Mild bases (e.g., triethylamine) in aprotic solvents (THF, DCM).
-
Product : Substituted spirocyclic derivatives with retained dioxaspiro integrity.
Example Reaction:
Diels-Alder Cycloaddition
The α,β-unsaturated ester acts as a dienophile:
-
Dienes : 1,3-Butadiene derivatives.
-
Conditions : Thermal (80–120°C) or Lewis acid-catalyzed (e.g., BF₃·OEt₂).
-
Outcome : Six-membered cyclohexene-fused spiro systems.
Table 1: Cycloaddition Conditions and Yields
| Diene | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cyclopentadiene | None | 100 | 72 |
| Furan | BF₃·OEt₂ | 25 | 65 |
Ester Hydrolysis
Controlled hydrolysis yields carboxylic acid derivatives:
-
Reagents : NaOH (aqueous/ethanol), H₂SO₄ (acidic).
-
Selectivity : Acidic conditions preserve the dioxaspiro ring; basic hydrolysis risks ring opening .
Mechanism:
Radical Polymerization
The acrylate group participates in chain-growth polymerization:
-
Initiators : AIBN (azobisisobutyronitrile) or peroxides.
-
Applications : Functional polymers with spirocyclic side chains for material science.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Heck, Suzuki) modify the acrylate’s vinyl group:
-
Substrates : Aryl halides, boronic acids.
-
Catalysts : Pd(PPh₃)₄, Pd(OAc)₂ with ligands.
Table 2: Heck Reaction Parameters
| Aryl Halide | Base | Solvent | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | K₂CO₃ | DMF | 68 |
| Iodobenzene | Et₃N | Toluene | 82 |
Ring-Opening Reactions
Acid-mediated cleavage of the dioxaspiro ring generates diketones:
Synthetic Utility :
Mechanistic Insights
-
Steric Effects : The spirocyclic structure hinders planar transition states, favoring endo selectivity in cycloadditions.
-
Electronic Effects : Electron-withdrawing acrylate enhances electrophilicity at the β-carbon.
Scientific Research Applications
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate is utilized in several scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions due to its unique spirocyclic structure.
Medicine: Potential use in drug development for its ability to interact with biological targets.
Industry: Used in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate involves its interaction with molecular targets through its ester and spirocyclic groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s spirocyclic structure allows it to fit into specific binding sites, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate
Structural Differences: Replacing the acrylate group with a propionate ester (CAS: 1262411-38-0) eliminates the conjugated double bond, reducing electrophilicity. Reactivity: The saturated propionate lacks reactivity in Michael additions or Diels-Alder reactions, limiting its utility in constructing complex scaffolds. However, it exhibits higher hydrolytic stability under basic conditions compared to the acrylate . Applications: Primarily used as a non-reactive spacer in prodrug design or lipid-based formulations.
Ethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate
Structural Differences: The absence of the acrylate’s α,β-unsaturation simplifies the molecule (CAS: 1489-97-0, similarity score: 0.98) . Reactivity: The ester group undergoes standard hydrolysis or aminolysis but lacks the acrylate’s capacity for cycloadditions. Synthesis: Higher yields (e.g., 39–95% in analogous spiro ester syntheses) compared to acrylate derivatives, which often require controlled conditions to prevent polymerization .
(E)-Ethyl 3-(2,3,4,5-Tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylate
Structural Differences : Incorporates a fused benzo[dioxocin] ring instead of the spiro[4.5]decane system .
Reactivity : The extended π-system enhances conjugation, increasing reactivity in photochemical reactions. However, steric hindrance from the fused ring reduces accessibility for nucleophilic attacks.
Applications : Used in synthesizing fluorescent dyes and bioactive amides (e.g., D1-D17 derivatives with 31–32% yields) .
Ethyl 2-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
Structural Differences: Features a hydroxyl-substituted spiro ring and an acetate ester (CAS: 189509-22-6, similarity score: 0.86) . Reactivity: The hydroxyl group enables further functionalization (e.g., etherification or oxidation), while the acetate ester is less reactive than acrylate. Applications: Serves as a precursor for ketone synthesis via spiro ring opening under acidic conditions (e.g., HCl-mediated hydrolysis to cyclohexanone derivatives) .
Comparative Data Table
Key Research Findings
- Synthetic Challenges : Acrylate derivatives like this compound require anhydrous conditions and low temperatures to prevent polymerization, unlike propionate or acetate analogs .
- Biological Activity : Amide derivatives of acrylate-containing spiro compounds (e.g., D1-D17) show moderate bioactivity (e.g., kinase inhibition), while hydroxylated analogs exhibit enhanced solubility for drug delivery .
- Thermal Stability: The spiro[4.5]decane core provides rigidity, improving thermal stability in polymer applications compared to non-spiro acrylates .
Biological Activity
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate, with the CAS number 1854994-34-5, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The biological activity of this compound can be attributed to its structural features, particularly the dioxaspiro moiety, which is known to influence various biological pathways. This compound may interact with specific receptors or enzymes, leading to significant pharmacological effects.
1. Antimicrobial Activity
Research indicates that compounds containing dioxaspiro structures exhibit antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
2. Analgesic Properties
The compound has also been explored for its analgesic potential. Studies suggest that it may modulate pain pathways through interactions with opioid receptors or by inhibiting inflammatory mediators.
Case Study: Analgesic Activity Assessment
A study conducted on mice evaluated the analgesic effects of this compound using the hot plate test:
- Control Group: Average reaction time = 10 seconds
- Test Group: Average reaction time = 15 seconds after administration of the compound
This indicates a significant increase in pain threshold, suggesting effective analgesic activity .
Toxicological Profile
While the biological activities are promising, assessing the safety and toxicity of this compound is crucial. Preliminary toxicological studies indicate low acute toxicity in animal models; however, further studies are needed to establish a comprehensive safety profile.
Q & A
What synthetic methodologies are commonly employed to prepare Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate?
Basic
The synthesis typically involves functionalizing the spirocyclic core through esterification or acrylate formation. A key step includes the reduction of ester precursors using agents like lithium aluminum hydride (LAH) in tetrahydrofuran (THF), followed by acrylate coupling. For example, analogous compounds such as (7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-8-yl)methanol were synthesized via LAH-mediated reduction of ethyl ester derivatives, yielding >90% efficiency after silica gel chromatography . Optimization of solvent systems (e.g., PE:EA gradients) is critical for purification.
How can stereochemical control be achieved during the synthesis of derivatives of this compound?
Advanced
Stereoselectivity in spirocyclic systems often arises from steric hindrance or chiral auxiliaries. For instance, stereoselective reduction of α,β-unsaturated esters (e.g., using chiral catalysts like CBS reagents) can yield enantiomerically pure products. X-ray crystallography (e.g., SHELXL refinement ) is indispensable for confirming stereochemistry, as seen in studies resolving spirocyclic lactones with R-factors <0.05 . Computational modeling (DFT) can also predict preferred conformers to guide synthetic design.
What spectroscopic techniques are critical for characterizing this compound?
Basic
Key techniques include:
- ¹H/¹³C NMR : Assigning sp³ vs. sp² carbons (e.g., δ 136.9 ppm for sp² carbons in analogous compounds ).
- HRMS : Confirming molecular ions (e.g., [M+Na]+ with <1 ppm error ).
- IR : Identifying acrylate carbonyl stretches (~1700 cm⁻¹).
Comparative analysis with structurally related spiro compounds (e.g., 1,4-dioxaspiro[4.5]decane-8-carbonitrile ) helps validate assignments.
What challenges arise in resolving the spirocyclic structure via X-ray crystallography, and how are they addressed?
Advanced
Spirocyclic systems often exhibit twinning or disorder due to conformational flexibility. SHELX programs are optimized for such cases via TWIN commands and HKLF5 data integration. For example, a study on a spirodioxazolidinone achieved a data-to-parameter ratio of 16.9 and R-factor of 0.040 by collecting high-resolution data (0.8 Å) at 100 K . High-symmetry space groups (e.g., P2₁/c) and restraints on bond lengths/angles improve refinement.
How should discrepancies between computational predictions and experimental NMR data be resolved?
Advanced
Discrepancies may arise from solvent effects, dynamic equilibria, or incorrect DFT conformers. For example, calculated δ values for 1,4-dioxaspiro[4.5]decane derivatives can deviate by ±0.5 ppm due to solvation. Validate by:
- Repeating NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆).
- Cross-referencing with X-ray structures to confirm dominant conformers.
- Adjusting computational models (e.g., including implicit solvent in Gaussian optimizations).
What purification strategies are effective for isolating this compound from complex mixtures?
Advanced
Column chromatography with silica gel and gradient elution (e.g., PE:EA from 5:1 to 3:1) is standard . For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) may improve separation. Flash chromatography (40–63 μm silica) achieves faster runs, as demonstrated in isolating dimethyl succinate derivatives with 75:25 cyclohexane:EA . Monitor fractions via TLC (UV/iodine staining) to ensure purity >95%.
How does the spirocyclic structure influence reactivity in Michael addition reactions?
Advanced
The spirocyclic core imposes steric constraints, directing nucleophilic attack to the α-position of the acrylate. For example, in spirodioxolane systems, the 1,4-dioxaspiro[4.5]decane ring restricts access to the β-carbon, favoring α-adducts . Electronic effects from the electron-withdrawing dioxolane also polarize the acrylate, enhancing electrophilicity. Kinetic studies (e.g., monitoring by ¹H NMR) can quantify these effects.
How can tandem mass spectrometry (MS/MS) elucidate fragmentation pathways of this compound?
Advanced
Collision-induced dissociation (CID) in HRMS/MS reveals characteristic cleavages. For example, loss of the ethyl acrylate moiety (C₅H₈O₂, 100.0524 Da) is expected. Comparative analysis with spiroboronate esters (e.g., C14H23BO4 ) shows similar ring-opening fragmentation. Use isotopic labeling (e.g., deuterated acrylate) to trace fragmentation pathways and validate mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
